Lithium, (cyanophenylmethyl)-

Description

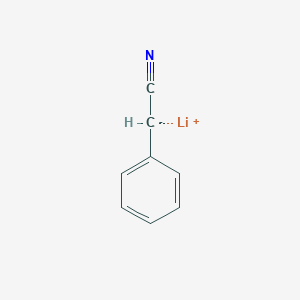

Lithium, (cyanophenylmethyl)- is an organolithium compound characterized by a cyanophenylmethyl group bound to a lithium ion. Organolithium compounds are widely used in organic synthesis as strong bases or nucleophiles, and the inclusion of a cyano group may enhance stability or alter reactivity compared to simpler lithium alkyls or aryls.

Properties

CAS No. |

6393-50-6 |

|---|---|

Molecular Formula |

C8H6LiN |

Molecular Weight |

123.1 g/mol |

IUPAC Name |

lithium;2-phenylacetonitrile |

InChI |

InChI=1S/C8H6N.Li/c9-7-6-8-4-2-1-3-5-8;/h1-6H;/q-1;+1 |

InChI Key |

SOIITMWYFLHDPF-UHFFFAOYSA-N |

Canonical SMILES |

[Li+].C1=CC=C(C=C1)[CH-]C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Lithium, (cyanophenylmethyl)- typically involves the reaction of cyanophenylmethyl chloride with lithium metal in an anhydrous solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive lithium from reacting with moisture or oxygen. The reaction conditions include low temperatures to control the exothermic nature of the reaction .

Industrial Production Methods

Industrial production of Lithium, (cyanophenylmethyl)- follows similar synthetic routes but on a larger scale. The process involves the use of specialized reactors that can handle the reactive nature of lithium and the need for an inert atmosphere. The product is typically purified through distillation or recrystallization to achieve the desired purity levels .

Chemical Reactions Analysis

Deprotonation Reactions

-

Acidic protons : Selectively abstracts α-protons from carbonyl compounds (e.g., ketones, esters) to form enolates.

-

Mechanistic insights : Similar to phenyldimethylsilyllithium ( ), which displaces silyl groups from silyl enol ethers to generate lithium enolates.

Nucleophilic Addition

-

Electrophilic substrates : Reacts with carbonyl groups (e.g., aldehydes, ketones) to form alkylated products.

-

Coupling reactions : Potential application in cross-coupling chemistry (e.g., forming C–C bonds) based on lithium’s role in activating substrates ( ).

Mechanochemical Reactions

Lithium’s reactivity in solid-state reactions ( ) suggests utility in:

-

Cyclodehydrogenation : Reducing aromatic precursors to form polycyclic hydrocarbons.

-

Electron transfer : Facilitating two-electron reductions to stabilize intermediates (e.g., perylene dianions).

| Reaction Type | Example | Key Outcome |

|---|---|---|

| Deprotonation | R-Li + ketone → enolate + Li-X | Formation of enolate intermediates |

| Nucleophilic addition | R-Li + aldehyde → alkylated product | Carbon-carbon bond formation |

| Mechanochemical synthesis | Li + aromatic amine → cyclized product | Polycyclic hydrocarbon formation |

Stability and Handling

Organolithium reagents are highly reactive and require:

-

Low-temperature storage (e.g., –78°C) to prevent decomposition.

-

Anhydrous conditions to avoid hydrolysis (e.g., LiOH formation, as noted in lithium-water reactions ).

-

Inert atmospheres (e.g., argon) to mitigate oxidation or nitrogenation ( ).

Challenges and Limitations

Scientific Research Applications

Lithium, (cyanophenylmethyl)- has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis for the formation of carbon-carbon bonds, particularly in the synthesis of complex molecules.

Biology: It can be used to modify biomolecules through nucleophilic addition or substitution reactions.

Medicine: Research into its potential use in drug synthesis and modification is ongoing.

Industry: It is used in the production of polymers and other materials through its role in anionic polymerization

Mechanism of Action

The mechanism of action of Lithium, (cyanophenylmethyl)- involves its strong nucleophilicity and basicity. The carbon-lithium bond is highly polar, making the carbon atom a strong nucleophile that can attack electrophilic centers. This reactivity is harnessed in various synthetic applications to form new carbon-carbon bonds. The lithium ion can also stabilize negative charges, facilitating reactions that involve carbanions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

Its structure—(R)-cyano(3-phenoxyphenyl)methyl ester—highlights the role of cyano-aromatic systems in enhancing molecular stability and reactivity. Unlike lithium-based compounds, Alpha-Cypermethrin is a pesticide, demonstrating how functional group placement dictates application (e.g., biological activity vs. organometallic reactivity) .

Lithium Succinate and Lithium Malate These lithium carboxylates (Figure 38, ) differ in ligand structure but share ionic bonding with lithium. Their solid-state NMR spectra (e.g., $^{13}\text{C}$ MAS-NMR) reveal distinct chemical environments for carboxylate carbons, suggesting similar spectroscopic methodologies could characterize Lithium, (cyanophenylmethyl)-. However, the cyanophenylmethyl ligand’s electron-withdrawing nature may reduce solubility compared to carboxylates, as seen in other lithium organics .

Physicochemical Properties

Solubility Lithium compounds exhibit wide solubility ranges depending on counterions. For example, lithium carbonate (Li$2$CO$3$) is sparingly soluble in water (1.3 g/100 mL at 20°C), while lithium hydroxide (LiOH) is highly soluble (12.8 g/100 mL) . Lithium, (cyanophenylmethyl)-, with its bulky organic ligand, is expected to have low aqueous solubility, akin to lithium stearate or other organolithium species. This property limits its use in aqueous systems but may favor non-polar solvents in synthetic applications.

Thermal and Chemical Stability Organolithium compounds are typically moisture- and oxygen-sensitive. The cyanophenyl group may confer additional stability compared to alkyllithiums due to resonance effects .

Spectroscopic Characterization

Solid-state NMR (e.g., $^{13}\text{C}$ MAS-NMR) effectively distinguishes lithium environments in carboxylates (). For Lithium, (cyanophenylmethyl)-, key spectral features would include:

- A sharp peak for the cyano carbon (~110–120 ppm).

- Aromatic carbons in the phenyl ring (120–140 ppm).

Data Table: Comparative Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.